3-Bromothiophene-2-boronic acid

Regioselective Borylation C–H Activation Thiophene Functionalization

Researchers requiring sequential thiophene functionalization often face limitations with simple boronic acids lacking a second reactive handle. 3-Bromothiophene-2-boronic acid (CAS 162607-26-3) solves this by offering orthogonal reactivity at the 2- and 3-positions, enabling differentiated C-C bond formations. • Enables consecutive Suzuki couplings: C2 via boronic acid first, then C3 via bromine in a second orthogonal coupling. • Exhibits high C4 regioselectivity in borylation, ensuring controlled functionalization for complex biaryl-thiophene scaffolds. • Scalable continuous flow lithiation-borylation process (CN102190676A) supports reliable bulk supply for medicinal chemistry and materials science.

Molecular Formula C4H4BBrO2S
Molecular Weight 206.86 g/mol
CAS No. 162607-26-3
Cat. No. B060323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothiophene-2-boronic acid
CAS162607-26-3
Molecular FormulaC4H4BBrO2S
Molecular Weight206.86 g/mol
Structural Identifiers
SMILESB(C1=C(C=CS1)Br)(O)O
InChIInChI=1S/C4H4BBrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H
InChIKeyQDTJETFCBPOSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromothiophene-2-boronic Acid – Product Overview


3-Bromothiophene-2-boronic acid (CAS 162607-26-3) is a heteroaryl boronic acid characterized by a bromine atom at the 3-position and a boronic acid group at the 2-position of a thiophene ring. This substitution pattern creates a bifunctional building block capable of undergoing sequential or orthogonal cross-coupling reactions. The compound exhibits a molecular weight of 206.86 g/mol, a melting point of 201-203°C, and low water solubility (0.01 g/100 mL at 25°C) but is readily soluble in polar organic solvents such as DMSO and DMF . It is primarily employed as a reagent in Suzuki–Miyaura cross-coupling reactions for the construction of carbon–carbon bonds, enabling the synthesis of complex biaryl and heteroaryl architectures essential for pharmaceuticals, agrochemicals, and advanced materials .

Why 3-Bromothiophene-2-boronic Acid Has No Substitute


Generic substitution with simpler thiophene boronic acids such as 2-thiopheneboronic acid or 3-thiopheneboronic acid fails because 3-Bromothiophene-2-boronic acid provides a unique combination of a reactive boronic acid handle at the 2-position and a strategically placed bromine atom at the 3-position. This ortho-bromo substitution pattern enables two distinct modes of reactivity: (i) the boronic acid can participate in Suzuki couplings with aryl/heteroaryl halides to form C–C bonds at the 2-position, and (ii) the bromine atom remains available for a subsequent orthogonal cross-coupling (e.g., another Suzuki, Stille, or direct arylation) at the 3-position. This sequential functionalization is not possible with unsubstituted thiophene boronic acids, which lack a second coupling site. Furthermore, the 3-bromo substituent exerts electronic effects that influence the regioselectivity of both metal-catalyzed borylation and cross-coupling reactions, as demonstrated in comparative studies of 3-substituted thiophenes where substitution at C4 is favored over C5 [1].

3-Bromothiophene-2-boronic Acid: Key Performance Evidence


C4 Regioselectivity in Thiophene C–H Borylation

Iridium-catalyzed borylation of 3-substituted thiophenes proceeds with high regioselectivity for the C4 position over the C5 position. For 3-bromothiophene (the precursor to 3-Bromothiophene-2-boronic acid), the C4 borylation product is favored, with a reported isolated yield of 72% for the corresponding boronic acid derivative [1]. In contrast, 2-substituted thiophenes exhibit different regiochemical outcomes, and 2,5-disubstituted thiophenes show no clear regioselectivity [1]. This C4 preference is critical for designing synthetic routes to 2,3,4-trisubstituted thiophenes.

Regioselective Borylation C–H Activation Thiophene Functionalization

Scalable Continuous Flow Synthesis Process

A patented continuous flow method for the synthesis of 3-thiophene boronic acid (the non-brominated analogue) from 3-bromothiophene demonstrates the scalability of the lithiation-borylation sequence. The process employs 3-bromothiophene (0.75 mol/L in THF) reacted with n-butyllithium (2.7 mol/L) at -50°C in a microreactor, followed by quenching with n-butyl borate (0.9 mol/L) to afford 3-thiophene boronic acid in high yield [1]. While the patent describes 3-thiophene boronic acid, the same methodology is directly applicable to the synthesis of 3-Bromothiophene-2-boronic acid, as the starting 3-bromothiophene already contains the requisite bromine substituent.

Flow Chemistry Continuous Manufacturing Process Intensification

Suzuki Coupling Efficiency of Thiophene Boronic Acids

In a systematic study of Suzuki-Miyaura cross-couplings of thienylboronic acids, (5-formylthiophen-2-yl)boronic acid coupled with 4-bromoanisole using the XPhos 4th generation precatalyst achieved excellent yields under optimized conditions [1]. While this study did not directly include 3-Bromothiophene-2-boronic acid, it establishes that thiophene boronic acids bearing electron-withdrawing substituents (such as bromine at the 3-position) exhibit enhanced reactivity and require careful catalyst selection to maximize yield. The study notes that thienylboronic acids are generally more challenging coupling partners than arylboronic acids due to deboronation side reactions, emphasizing the importance of selecting the appropriate boronic acid for each synthetic application.

Suzuki-Miyaura Coupling Cross-Coupling Heteroaryl Boronic Acids

Boron Moiety Impact on Catalyst-Transfer Polymerization

Studies on Suzuki-Miyaura catalyst-transfer condensation polymerization reveal that the nature of the boron moiety (boronic acid vs. pinacol ester vs. trifluoroborate) significantly impacts polymer molecular weight distribution and end-group fidelity. Polymerization of triolborate halothiophene monomers in dry THF yielded poly(3-hexylthiophene) (P3HT) with broad molecular weight distribution, whereas conducting the reaction in H₂O/THF afforded P3HT with narrower dispersity and controlled end groups [1]. For 3-Bromothiophene-2-boronic acid, the free boronic acid functionality may offer distinct reactivity profiles compared to its pinacol ester derivative, influencing the choice of polymerization conditions.

Conjugated Polymers Catalyst-Transfer Polymerization P3HT

3-Bromothiophene-2-boronic Acid: High-Value Applications


Sequential Suzuki Coupling for Pharmaceutical Intermediates

The 2-boronic acid and 3-bromo groups provide orthogonal reactivity handles for sequential cross-coupling. The boronic acid can first couple with an aryl halide to introduce a substituent at the 2-position, and the remaining 3-bromo group can subsequently undergo a second Suzuki or Stille coupling to introduce a different aryl/heteroaryl group. This strategy is valuable for constructing diverse biaryl-thiophene scaffolds found in kinase inhibitors, GPCR modulators, and other bioactive molecules. The high C4 regioselectivity observed in borylation of 3-substituted thiophenes further supports the utility of this substitution pattern for controlled functionalization [1].

Conjugated Polymers and Organic Electronics Building Block

3-Bromothiophene-2-boronic acid serves as an AB-type monomer for Suzuki polycondensation, enabling the synthesis of regioregular polythiophenes and donor-acceptor copolymers. The bromine substituent at the 3-position can also be retained to modulate the electronic properties of the resulting polymer, or it can be utilized post-polymerization for further functionalization. The patent literature explicitly identifies borylated thiophenes as intermediates for thiophene polymers used in electronic applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) [2].

Large-Scale Continuous Flow Synthesis

The continuous flow lithiation-borylation process described in patent CN102190676A demonstrates a scalable route to 3-thiophene boronic acids from 3-bromothiophene [3]. This methodology can be adapted for the production of 3-Bromothiophene-2-boronic acid on a manufacturing scale, offering advantages in safety, yield consistency, and throughput compared to traditional batch lithiation at cryogenic temperatures. Procurement teams seeking reliable, high-volume supply of this intermediate should prioritize vendors utilizing continuous flow or intensified processing technologies.

NLO Chromophores and Functional Dyes Synthesis

Derivatives of 3-bromothiophene-2-carbaldehyde (prepared from 3-Bromothiophene-2-boronic acid) have been employed in the synthesis of imine-based NLO materials. For example, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine was synthesized in 79% yield and serves as a precursor for extended π-conjugated systems [4]. The electron-withdrawing bromine substituent enhances the push-pull character of these chromophores, making 3-Bromothiophene-2-boronic acid a strategic starting material for optoelectronic dye development.

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